Core Physicochemical and Structural Characteristics
Core Physicochemical and Structural Characteristics
An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-Methyl-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic building block of increasing importance in medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, established synthetic routes with mechanistic considerations, and the critical role of the trifluoromethyl group in modulating biological activity. This document is designed to serve as a practical resource, offering detailed experimental protocols for synthesis and characterization, alongside essential safety and handling information to ensure responsible laboratory practice.
4-Methyl-3-(trifluoromethyl)pyridine is a substituted pyridine derivative.[1] The strategic placement of a methyl group at the 4-position and a highly electronegative trifluoromethyl (-CF3) group at the 3-position creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex target molecules.[2][3]
Table 1: Physicochemical Properties of 4-Methyl-3-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 1214344-10-1 | [1] |
| Molecular Formula | C7H6F3N | [1] |
| Molecular Weight | 161.12 g/mol | [1] |
| Canonical SMILES | CC1=C(C=NC=C1)C(F)(F)F | [1] |
| InChI Key | PVOMDMLETFHJKN-UHFFFAOYSA-N | [1] |
| pKa (Predicted) | 3.47 ± 0.18 | [1] |
| Appearance | Varies; often liquid or low-melting solid | N/A |
| Boiling Point | Not consistently reported; related compounds have BPs around 110°C | |
| Density | Not consistently reported; related compounds have densities around 1.27 g/mL |
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold is a well-established strategy in medicinal chemistry for enhancing drug-like properties.[2][4] Its profound impact stems from a combination of steric and electronic effects.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This blocking of potential metabolic sites can significantly increase a drug's half-life and improve its overall pharmacokinetic profile.[4]
-
Lipophilicity: The -CF3 group substantially increases the lipophilicity (logP) of the parent molecule. This enhancement can improve a compound's ability to permeate cell membranes, a critical factor for reaching intracellular targets.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electron distribution of the pyridine ring, influencing its pKa and ability to engage in hydrogen bonding and other non-covalent interactions with target proteins.[2][4] This can lead to enhanced binding affinity and greater potency.
Figure 1: The causal relationship between the intrinsic properties of the trifluoromethyl group and the desirable pharmacological outcomes in drug development.
Synthesis and Reactivity
One common strategy for introducing a trifluoromethyl group is through copper-mediated trifluoromethylation reactions using reagents like the Togni or Umemoto reagents on a suitably activated pyridine derivative, such as an iodo- or bromo-substituted precursor.
Figure 2: A generalized workflow for the synthesis of 4-Methyl-3-(trifluoromethyl)pyridine via a cross-coupling reaction.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[6][7] These compounds are utilized as critical intermediates for building more complex, biologically active molecules.[2][3][8]
-
Pharmaceuticals: Derivatives are investigated as potential anticancer agents, where they can be designed to inhibit specific kinases involved in tumor growth signaling pathways.[2] The unique properties imparted by the TFMP core contribute to the development of drugs with enhanced efficacy and specificity.[3]
-
Agrochemicals: Many modern fungicides, herbicides, and insecticides incorporate the TFMP structure.[5][7] For example, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure, and the fungicide Fluazinam also leverages a TFMP derivative for its potent activity.[5][6] The TFMP moiety contributes to the compound's metabolic stability in the environment and its efficacy against target pests.[3][5]
Experimental Protocol: Quality Control and Characterization
Ensuring the identity and purity of 4-Methyl-3-(trifluoromethyl)pyridine is paramount before its use in further synthetic steps. A standard quality control (QC) workflow validates the material against its specifications.
Protocol 5.1: Standard QC Workflow
-
Documentation Review:
-
Verify the Certificate of Analysis (CoA) from the supplier. Confirm the CAS number (1214344-10-1), molecular formula, and lot number.[1]
-
-
Physical Inspection:
-
Visually inspect the material for expected appearance (color, physical state) and the absence of foreign particulates.
-
-
Structural Confirmation (NMR Spectroscopy):
-
Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals: Look for a singlet corresponding to the methyl (-CH3) protons and distinct aromatic protons on the pyridine ring.
-
Expected ¹⁹F NMR signals: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group should be present.[9]
-
Expected ¹³C NMR signals: Look for characteristic signals for the methyl carbon, aromatic carbons, and the quartet for the -CF3 carbon due to C-F coupling.[9]
-
-
Purity Assessment (HPLC):
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method using a reverse-phase column (e.g., C18).
-
Run the sample and analyze the chromatogram. The purity is typically calculated based on the area percentage of the main peak. A purity of ≥95-98% is common for such reagents.[3]
-
-
Final Approval:
-
If all tests pass and the data conforms to the expected specifications, the material is approved for use in research and development.
-
Figure 3: A standard workflow for the quality control and characterization of incoming chemical reagents like 4-Methyl-3-(trifluoromethyl)pyridine.
Safety, Handling, and Storage
Working with fluorinated organic compounds requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for 4-Methyl-3-(trifluoromethyl)pyridine is not detailed in the search results, general precautions for related trifluoromethylpyridines should be followed.
Table 2: General Safety and Handling Recommendations
| Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | [10][11][12] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [10][11] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [10][11][13][14] |
| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. In all cases of significant exposure or if symptoms persist, seek immediate medical attention and show the SDS to the attending physician. | [10][12][13][14] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [10][11][14] |
Conclusion
4-Methyl-3-(trifluoromethyl)pyridine represents a strategically important building block for modern chemical synthesis. Its value is derived from the powerful influence of the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and binding interactions of derivative molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel, high-performing active ingredients.
References
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Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]
- Google Patents. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound.
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Oakwood Chemical. 4-(Trifluoromethyl)pyridine. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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